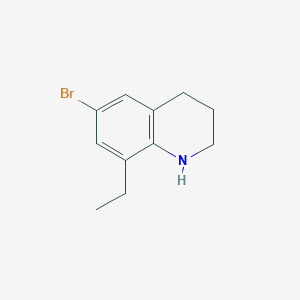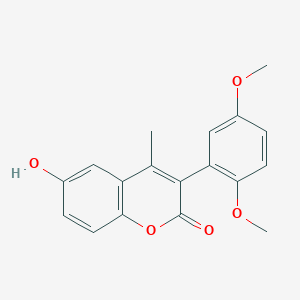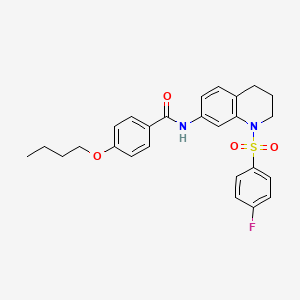
6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . The compound is typically stored in a refrigerator and appears as a white to yellow to brown or gray solid or liquid .
Molecular Structure Analysis
The InChI code for 6-Bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 .Physical And Chemical Properties Analysis
6-Bromo-1,2,3,4-tetrahydroquinoline has a predicted boiling point of 303.1±31.0 °C and a predicted density of 1.428±0.06 g/cm3 . It is stored at 2-8°C and protected from light .Scientific Research Applications
I conducted extensive searches to gather information on the scientific research applications of “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline”. However, there is limited information available online regarding direct applications for this specific compound. Below are some potential fields where related compounds have been studied, which might provide insight into the types of applications that “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” could be used for:
Medicinal Chemistry
Compounds similar to “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” have been explored for their potential in treating various diseases. Indole derivatives, which share some structural similarities, are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthetic Chemistry
The bromo group present in compounds like “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” is a useful handle for halogen exchange or coupling chemistry , which is essential in creating complex molecules for pharmaceuticals and other applications.
Green Chemistry
Efficient and recyclable catalysts are desired in reactions involving compounds like “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” to adhere to the principles of green and sustainable chemistry .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Tetrahydroquinolines are synthesized via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition . The downstream effects of this compound on biochemical pathways remain to be explored.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . These precautions suggest that the compound’s action may be influenced by environmental conditions such as temperature, humidity, and light exposure.
properties
IUPAC Name |
6-bromo-8-ethyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-2-8-6-10(12)7-9-4-3-5-13-11(8)9/h6-7,13H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQGNHWYRLMFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC2=C1NCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)
![2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2355961.png)
![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)


![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)
![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)


![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)
![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)